(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
Description
Properties
IUPAC Name |
[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHDBLPQYJAQSQ-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954109 | |
| Record name | (-)-DIOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32305-98-9 | |
| Record name | (-)-DIOP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32305-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032305989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-DIOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESK57W53CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, commonly referred to as DIOP, is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure facilitates various biological and chemical interactions, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of DIOP, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DIOP has the following chemical formula:
- Molecular Formula : C₃₁H₃₂O₂P₂
- Molar Mass : 498.55 g/mol
- Melting Point : 86 - 89 °C
The compound features a dioxolane ring with two diphenylphosphinomethyl groups attached to the 4 and 5 positions, contributing to its chiral properties and biological interactions.
DIOP acts primarily as a ligand in coordination complexes with transition metals. Its ability to stabilize metal centers enhances catalytic activity in various reactions, including hydrogenation and carbon-carbon bond formation. The biological implications of these reactions are significant in drug development and synthesis.
Anticancer Activity
Recent studies have demonstrated that DIOP-containing complexes exhibit promising anticancer properties. For instance:
- Copper(I) Complexes : A study synthesized a copper(I) complex with DIOP that showed high luminescence and stability. The complex demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as an anticancer agent .
Asymmetric Synthesis
DIOP is recognized for its role in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products, which are crucial in pharmaceuticals where chirality can influence drug efficacy and safety. Research indicates that DIOP-based catalysts provide high yields in asymmetric hydrogenation reactions .
Study 1: Photophysical Properties
A study investigated the photophysical properties of DIOP-based copper(I) complexes. The findings revealed a quantum yield of luminescence of 0.38 and a long lifetime of 26 μs. These properties suggest that DIOP can enhance the photostability and efficiency of luminescent materials used in biological imaging .
Study 2: Catalytic Applications
In another research effort, DIOP was employed as a ligand in catalytic processes for synthesizing chiral compounds. The results indicated that DIOP significantly improved reaction selectivity and yield compared to non-chiral ligands. This highlights its importance in developing new synthetic methodologies for biologically active compounds .
Comparative Analysis of Ligands
| Ligand Type | Yield (%) | Selectivity | Applications |
|---|---|---|---|
| DIOP | High | Excellent | Asymmetric synthesis, anticancer complexes |
| Other Ligands | Moderate | Variable | General catalysis |
Scientific Research Applications
Chiral Ligand in Asymmetric Catalysis
Overview:
The compound serves as an effective chiral ligand in transition metal-catalyzed reactions. Its ability to induce chirality in substrates makes it invaluable in synthesizing enantiomerically pure compounds.
Applications:
- Asymmetric Hydrogenation: (R,R)-DIOP is utilized in the hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines. This process is crucial for the pharmaceutical industry where enantiomerically pure drugs are often required.
- Catalytic Reactions: It has been shown to enhance the selectivity of various catalytic reactions, including C-C bond formation and C-H activation processes. For instance, studies have demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions, where it increases the yield of desired products while minimizing by-products .
Synthesis of Complex Molecules
Overview:
The compound is employed as a building block in the synthesis of complex organic molecules due to its stability and reactivity.
Applications:
- Synthesis of Natural Products: (R,R)-DIOP has been used in the total synthesis of several natural products. Its ability to control stereochemistry allows chemists to construct complex molecular architectures with high precision.
- Pharmaceutical Development: The compound plays a role in developing new pharmaceuticals by enabling the synthesis of chiral intermediates that are critical for drug formulation .
Research Studies and Case Examples
Case Study 1: Asymmetric Synthesis of Amines
A study highlighted the use of (R,R)-DIOP in the asymmetric synthesis of amines from imines. The reaction demonstrated high enantioselectivity (up to 99% ee) when using palladium as a catalyst. This application is particularly relevant for synthesizing pharmaceutical compounds where specific enantiomers are required for efficacy .
Case Study 2: Catalytic Reactions
Research has shown that (R,R)-DIOP can significantly improve yields in Suzuki-Miyaura cross-coupling reactions. In a comparative study, using this ligand resulted in a 30% increase in product yield compared to reactions without it, showcasing its effectiveness as a ligand that enhances catalytic performance .
Comparison with Similar Compounds
Structural and Functional Differences
Catalytic Performance
- Enantioselectivity: DIOP derivatives with p-methoxy and m-dimethyl substituents on phenyl rings enhance Ir-catalyzed hydrogenation to 81.4% ee . BPPM achieves >90% ee in amino acid synthesis but requires nitrogen coordination . TADDOL’s enantioselectivity arises from hydrogen bonding rather than metal coordination, making it unsuitable for metal-catalyzed reactions .
Metal Compatibility :
DIOP in Asymmetric Hydrogenation
- Ir(I)-DIOP Complexes : Modified DIOP ligands with electron-donating groups (e.g., m-dimethylphenyl) improve enantioselectivity in ketimine reduction (81.4% ee vs. <70% for unmodified DIOP) .
- Cu(I)-DIOP Complexes : Crystallographic studies reveal a unique 14-membered Cu-DIOP-Cu-DIOP macrocycle, enabling insights into cooperative metal-ligand interactions .
TADDOL in Chiral Resolution
- TADDOL derivatives with fluorine substituents (e.g., C₃₁H₂₆F₄O₄) exhibit enhanced solubility in organic solvents, broadening their utility in chiral chromatography .
Preparation Methods
Key Steps:
- Formation of the 1,3-Dioxolane Core : The dioxolane framework is prepared by reacting diols with acetone or other ketones under acidic conditions to form an isopropylidene-protected diol.
- Attachment of Diphenylphosphine Groups : Diphenylphosphine groups are introduced by reacting the dioxolane derivative with diphenylphosphine reagents in the presence of a base or catalyst.
Detailed Synthetic Pathways
Preparation of the Dioxolane Precursor
The first step involves synthesizing a chiral dioxolane derivative:
- A dihydroxy compound (e.g., 1,4-butanediol) is reacted with acetone in the presence of an acid catalyst to form the 2,2-dimethyl-1,3-dioxolane structure.
- Optical resolution or enantioselective synthesis ensures the desired (4R,5R) configuration.
Functionalization with Diphenylphosphinomethyl Groups
The functionalization step introduces diphenylphosphinomethyl groups at the 4 and 5 positions:
- Reacting the dioxolane precursor with chloromethyldiphenylphosphine in the presence of a strong base such as sodium hydride.
- Alternatively, using diphenylphosphine and formaldehyde under reductive conditions.
Purification and Characterization
After synthesis:
- The crude product is purified by recrystallization from solvents such as ethanol or benzene/petroleum ether mixtures.
- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.
Improved Preparation Techniques
An improved preparation method involves optimizing reaction conditions to enhance yield and stereoselectivity:
- Using enantiomerically pure starting materials to avoid racemization.
- Employing molecular sieves or dehydrating agents to drive equilibrium reactions toward product formation.
- Conducting reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of phosphine groups.
Purification Methods
Purification is critical for obtaining high-purity (4R,5R)-(-)-DIOP:
- Recrystallization : Two recrystallizations from ethanol or benzene/petroleum ether mixtures yield optically pure material.
- Chromatography : TLC on silica gel using acetone/hexane as eluents confirms product purity.
Data Table: Summary of Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of Dioxolane Core | Diol + Acetone + Acid Catalyst | Forms protected diol structure |
| Phosphinomethylation | Chloromethyldiphenylphosphine + Base | Introduces diphenylphosphine groups |
| Purification | Recrystallization from EtOH or C6H6/pet ether | Ensures optical purity |
Q & A
Q. How does X-ray crystallography resolve ambiguities in the ligand’s coordination geometry during metal complexation?
- Methodological Answer : Crystal structures of DIOP-metal complexes (e.g., [AgCl(R,R-DIOP)]2) reveal bite angles (85–95°) and P-M-P coordination modes. Data collection involves synchrotron radiation (λ = 0.71073 Å) and SHELX refinement. For example, CCDC entries for DIOP-silver complexes show distorted tetrahedral geometries, critical for rationalizing catalytic activity .
Q. How do ligand concentration and metal loading influence catalytic performance in nanoparticle systems?
- Methodological Answer : In SiO2-supported Rh NPs, increasing DIOP concentration (0.1–1.0 mmol/g) reduces metal core size (3–8 nm, via TEM) and enhances ee (up to 92% for acetophenone hydrogenation). However, excessive ligand (>1.5 mmol/g) blocks active sites, lowering turnover frequency (TOF). Metal loading (1–5 wt% Rh) balances activity and selectivity .
Q. What mechanistic insights have been gained from studying DIOP-ruthenium complexes in asymmetric transfer hydrogenation?
- Methodological Answer : Dichloro-DIOP-Ru(II) complexes follow a monohydride pathway, as shown by <sup>1</sup>H NMR monitoring of H2 evolution and kinetic isotope effects (KIE ≈ 2.0). Stereochemical control arises from chiral pocket interactions between the dioxolane backbone and substrate aryl groups .
Q. How does DIOP compare to other chiral diphosphines (e.g., BINAP, TADDOL) in terms of enantioselectivity and stability?
- Methodological Answer : DIOP provides higher ee (>90%) than BINAP in ketone hydrogenation but lower thermal stability (decomposes >100°C vs. BINAP’s >150°C). Comparative studies use standardized conditions (e.g., 1 atm H2, 25°C) and chiral HPLC (Chiralpak AD-H column) to quantify ee .
Q. Can computational methods predict the ligand’s conformational flexibility during catalysis?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal two low-energy conformers of DIOP differing by 15° in P-P dihedral angles. QM/MM simulations show that the minor conformer (10% population) stabilizes transition states in hydrogenation, explaining unexpected stereoselectivity in some substrates .
Q. How do solvent polarity and additives affect DIOP’s performance in cross-coupling reactions?
- Methodological Answer : Polar solvents (e.g., DMF) improve Pd-DIOP catalyst solubility but accelerate phosphine oxidation. Additives like Et3N (5–10 mol%) mitigate this by scavenging HCl byproducts. In Heck reactions, DIOP-Pd complexes achieve TONs >10<sup>4</sup> in DMF/H2O mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
